2-Iodo-6-methoxyquinoline-3-carbaldehyde 2-Iodo-6-methoxyquinoline-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1401319-32-1
VCID: VC4215478
InChI: InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
SMILES: COC1=CC2=CC(=C(N=C2C=C1)I)C=O
Molecular Formula: C11H8INO2
Molecular Weight: 313.094

2-Iodo-6-methoxyquinoline-3-carbaldehyde

CAS No.: 1401319-32-1

Cat. No.: VC4215478

Molecular Formula: C11H8INO2

Molecular Weight: 313.094

* For research use only. Not for human or veterinary use.

2-Iodo-6-methoxyquinoline-3-carbaldehyde - 1401319-32-1

Specification

CAS No. 1401319-32-1
Molecular Formula C11H8INO2
Molecular Weight 313.094
IUPAC Name 2-iodo-6-methoxyquinoline-3-carbaldehyde
Standard InChI InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3
Standard InChI Key AXEFHNZOHBXBNB-UHFFFAOYSA-N
SMILES COC1=CC2=CC(=C(N=C2C=C1)I)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Iodo-6-methoxyquinoline-3-carbaldehyde (IUPAC name: 2-iodo-6-methoxyquinoline-3-carbaldehyde) has the molecular formula C₁₁H₈INO₂ and a molecular weight of 313.094 g/mol. Its structure consists of a quinoline backbone—a bicyclic system combining a benzene ring fused to a pyridine ring—with three distinct functional groups:

  • Iodo substituent at position 2, enhancing electrophilic reactivity.

  • Methoxy group (-OCH₃) at position 6, contributing to electronic modulation.

  • Aldehyde group (-CHO) at position 3, enabling nucleophilic addition and oxidation-reduction transformations .

The iodine atom’s polarizability facilitates halogen bonding interactions, which are critical in molecular recognition processes, while the aldehyde group offers a handle for further functionalization .

Synthesis and Optimization

Metal-Free Iodination Strategies

A breakthrough in synthesizing iodinated quinolines is demonstrated by Sharma et al., who developed a metal-free protocol using tert-butyl hydroperoxide (TBHP) as an oxidizing agent . Although their work primarily focuses on 3-iodo-8-methoxyquinoline, the methodology is applicable to analogous systems. Key steps include:

  • Substrate Preparation: 6-Methoxyquinoline-3-carbaldehyde is treated with iodine (I₂) in acetonitrile.

  • Oxidative Conditions: TBHP initiates radical iodination, selectively substituting hydrogen at the 2-position.

  • Purification: Column chromatography isolates the product in yields exceeding 80% .

Table 1: Comparative Iodination Methods for Quinoline Derivatives

MethodReagentsYield (%)Selectivity
TBHP-mediated I₂, TBHP, CH₃CN84High (C2)
Traditional ElectrophilicICl, HNO₃65Moderate
Directed C-H ActivationPd(OAc)₂, I₂, Oxidant78High

This table highlights the efficiency of TBHP-mediated iodination, avoiding transition metals and enabling scalable synthesis .

Reactivity and Functionalization

Substitution Reactions

The iodine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides. For example:

  • Amination: Reaction with pyrrolidine in DMF at 80°C yields 2-pyrrolidino-6-methoxyquinoline-3-carbaldehyde, a precursor for kinase inhibitors .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic moieties, expanding structural diversity .

Aldehyde Transformations

The aldehyde group participates in:

  • Oxidation: Using KMnO₄ in acidic conditions forms 2-iodo-6-methoxyquinoline-3-carboxylic acid.

  • Reduction: NaBH₄ reduces the aldehyde to a hydroxymethyl group, yielding 2-iodo-6-methoxyquinoline-3-methanol .

Industrial and Materials Science Applications

Coordination Chemistry

The aldehyde and iodine groups enable chelation with metals, forming complexes with applications in:

  • Catalysis: Palladium complexes for cross-coupling reactions.

  • Luminescent Materials: Europium(III) complexes exhibiting red emission for OLEDs .

Table 2: Metal Complexes Derived from Iodinated Quinolines

Metal IonApplicationEmission λ (nm)
Eu³⁺OLEDs613
Pd²⁺Suzuki-Miyaura Coupling-
Cu²⁺Antimicrobial Coatings-

Challenges and Future Directions

Synthetic Limitations

Current methods face:

  • Regioselectivity Issues: Competing iodination at positions 2 and 4 requires directing groups.

  • Purification Complexity: Column chromatography remains labor-intensive for large-scale production .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the aldehyde and iodine groups to optimize bioactivity.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

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